molecular formula C12H14ClN5O B2364200 2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide CAS No. 381165-95-3

2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2364200
CAS No.: 381165-95-3
M. Wt: 279.73
InChI Key: QECGHQWJFSBDHF-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 4,6-dimethylpyrimidin-2-yl group at the 1-position and a methyl group at the 3-position. The 2-chloroacetamide moiety is linked to the pyrazole’s 5-amino group. This compound is of interest in agrochemical and pharmaceutical research due to its structural similarity to bioactive pyrazole derivatives, such as Fipronil analogs, which exhibit insecticidal properties .

Properties

IUPAC Name

2-chloro-N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O/c1-7-4-8(2)15-12(14-7)18-10(5-9(3)17-18)16-11(19)6-13/h4-5H,6H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECGHQWJFSBDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide (CAS No. 381165-95-3) is a synthetic compound with potential biological applications, particularly in pharmacology and cell biology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₄ClN₅O
  • Molecular Weight : 279.72 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented in several studies.

Antimicrobial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μM) Activity Type
Staphylococcus aureus (MRSA)15.625 - 62.5Antistaphylococcal
Enterococcus faecalis62.5 - 125Antienterococcal
Escherichia coli>125Moderate activity

These results suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations .

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This multi-target action may contribute to its efficacy against biofilm-forming bacteria such as MRSA .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against biofilms formed by MRSA and Enterococcus species. The results showed that it significantly reduced biofilm formation compared to standard antibiotics like ciprofloxacin .
  • In Vitro Assays :
    • In vitro assays demonstrated that the compound inhibited bacterial growth in planktonic and sessile forms, showcasing its potential as a therapeutic agent in treating infections caused by resistant strains .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR indicated that modifications in the molecular structure could enhance biological activity. Substituents on the pyrimidine and pyrazole rings were found to be critical for maintaining antimicrobial potency .

Scientific Research Applications

Research indicates that 2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide exhibits significant biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains. Studies have documented its ability to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .
  • Antiviral Activity : Recent research has highlighted the compound's potential as an antiviral agent. It has been evaluated for efficacy against viruses like herpes simplex virus type 1 and HIV. The compound demonstrated notable inhibitory effects, suggesting mechanisms that may involve interference with viral replication processes .
  • Mechanisms of Action : The mechanisms through which this compound exerts its biological effects include:
    • Inhibition of key enzymatic pathways involved in microbial metabolism.
    • Disruption of viral entry or replication through interaction with viral proteins .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of appropriate pyrimidine derivatives with pyrazole intermediates under controlled conditions to yield the final product with high purity .

Case Study Examples

  • Antiviral Efficacy Against Herpes Simplex Virus :
    • In a study conducted by Dawood et al., the compound was tested against herpes simplex virus type 1, showing a reduction in plaque formation by up to 69% at specific concentrations . This highlights its potential as a therapeutic agent in treating viral infections.
  • Inhibition of Bacterial Growth :
    • Research published in the journal PMC demonstrated that the compound effectively inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MIC) ranging from 2.5 to 15 μg/mL depending on the strain tested . This positions it as a promising candidate for antibiotic development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the chloroacetamide group undergoes nucleophilic substitution under basic or nucleophilic conditions. This reaction is critical for generating derivatives with modified biological or physicochemical properties.

Key reaction :
2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide + nucleophilesubstituted acetamide

Experimental Data:

NucleophileConditionsProductYield (%)Reference
PiperidineEtOH, reflux, 4 hPiperidinylacetamide derivative74
Hydrazine hydrateEtOH, 80°C, 2 hHydrazide derivative66
Sodium ethoxideEtOH, reflux, 3 hEthoxy-substituted acetamide81

Mechanism :

  • The reaction proceeds via an SN2 mechanism , where the nucleophile attacks the electrophilic carbon adjacent to the chlorine atom, displacing Cl⁻.

  • Steric hindrance from the pyrimidine and pyrazole rings slows reactivity compared to simpler chloroacetamides.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Key reaction :
2-chloro-N-[...]acetamide + H2O/H+ or OH⁻2-hydroxy-N-[...]acetamide

Experimental Data:

ConditionsProductReaction TimeYield (%)
1M HCl, refluxCarboxylic acid derivative6 h58
1M NaOH, 60°CSodium carboxylate4 h72

Spectroscopic evidence :

  • IR : Loss of amide C=O stretch (~1670 cm⁻¹) and appearance of carboxylic acid O-H stretch (~2500-3300 cm⁻¹).

  • ¹H NMR : Disappearance of NH proton (~10.3 ppm) and new signal for COOH proton (~12.1 ppm) .

Acylation Reactions

The secondary amine in the acetamide group participates in acylation reactions with electrophilic reagents.

Key reaction :
2-chloro-N-[...]acetamide + benzoyl chlorideN-acylated derivative

Example:

  • Reagents : Benzoyl chloride, triethylamine (TEA), dichloromethane (DCM) .

  • Product : N-benzoyl-2-chloro-N-[...]acetamide.

  • Yield : 68% after recrystallization .

Mechanistic notes :

  • TEA acts as a base to neutralize HCl generated during the reaction.

  • Steric effects from the pyrimidine ring reduce reaction rates compared to linear acetamides.

Cross-Coupling Reactions

The pyrimidine ring enables participation in metal-catalyzed cross-coupling reactions, though limited data exists for this specific compound.

Potential reaction :
2-chloro-N-[...]acetamide + aryl boronic acidbiaryl derivative

Theoretical conditions :

  • Catalyst: Pd(PPh3)4

  • Base: K2CO3

  • Solvent: DMF/H2O (3:1)

  • Temperature: 80°C

Comparative Reactivity Analysis

The compound’s reactivity is modulated by its substituents:

Reaction TypeRate (Relative to Simple Chloroacetamide)Key Influencing Factor
Nucleophilic substitution0.3×Steric hindrance from pyrimidine
Hydrolysis0.5×Electron-withdrawing effect of pyrimidine
Acylation0.4×Reduced nucleophilicity of NH group

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under prolonged UV exposure or high humidity:

ConditionDegradation ProductsHalf-Life
UV light (254 nm)Dechlorinated acetamide + pyrimidine fragments12 h
75% humidity, 40°CHydrolyzed carboxylic acid48 h

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Substituents: 4-chlorophenyl (aromatic), 3-cyano (electron-withdrawing). Dihedral Angle: 30.7° between pyrazole and benzene rings, indicating moderate steric hindrance . Hydrogen Bonding: N–H⋯O chains along the [001] direction stabilize crystal packing .
  • 2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide ():

    • Substituents : 4-fluorophenyl (electron-withdrawing), 3-methyl.
    • Molecular Weight : 267.69 g/mol (vs. target compound’s estimated ~307.76 g/mol).
    • Electronic Effects : Fluorine’s electronegativity enhances polarity compared to dimethylpyrimidinyl .
  • 2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide (): Substituents: 3,4-dichlorophenyl (bulky, electron-withdrawing), 3-cyano. Synthesis: Reacts 5-amino-pyrazole with 2-chloroacetyl chloride at 0–5°C, similar to methods for related compounds .

Crystallographic and Hydrogen Bonding Patterns

For example, the 4-chlorophenyl derivative forms infinite chains via N–H⋯O bonds , while carbazole-containing analogs () rely on C–H⋯N interactions.

Data Tables

Table 1: Structural and Physical Properties of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Dihedral Angle (°) Key Functional Groups
2-Chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide C₁₃H₁₅ClN₆O₂ ~307.76 Not reported Dimethylpyrimidinyl, Chloroacetamide
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 295.12 30.7 4-Chlorophenyl, Cyano
2-Chloro-N-[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide C₁₂H₁₁ClFN₃O 267.69 Not reported 4-Fluorophenyl
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide C₇H₁₁N₃O 153.18 N/A Methyl, Acetamide

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